9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one 9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15893283
InChI: InChI=1S/C13H12BrNO2/c1-17-10-6-5-9-11(12(10)14)7-3-2-4-8(7)13(16)15-9/h5-6H,2-4H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H12BrNO2
Molecular Weight: 294.14 g/mol

9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one

CAS No.:

Cat. No.: VC15893283

Molecular Formula: C13H12BrNO2

Molecular Weight: 294.14 g/mol

* For research use only. Not for human or veterinary use.

9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one -

Specification

Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
IUPAC Name 9-bromo-8-methoxy-1,2,3,5-tetrahydrocyclopenta[c]quinolin-4-one
Standard InChI InChI=1S/C13H12BrNO2/c1-17-10-6-5-9-11(12(10)14)7-3-2-4-8(7)13(16)15-9/h5-6H,2-4H2,1H3,(H,15,16)
Standard InChI Key SITJRNHOTUEERY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)NC(=O)C3=C2CCC3)Br

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one belongs to the tetrahydroquinoline family, featuring a bicyclic framework comprising a quinoline moiety fused to a cyclopentane ring. The bromine atom at position 9 and methoxy group at position 8 introduce steric and electronic modifications that influence reactivity and intermolecular interactions.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₂BrNO₂
Molecular Weight294.14 g/mol
CAS Number1338545-80-4
Purity≥97%
Hazard CodesH302-H315-H319-H335

The planar quinoline system enables π-π stacking interactions, while the bromine atom enhances electrophilic substitution potential. X-ray crystallography studies of analogous compounds suggest that the methoxy group adopts an axial conformation, influencing hydrogen-bonding capabilities.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the methoxy group resonates as a singlet at δ 3.8–4.0 ppm, while aromatic protons appear as multiplet signals between δ 7.1–8.3 ppm. Mass spectrometry (MS) data show a molecular ion peak at m/z 294.04 (M⁺), with characteristic fragmentation patterns corresponding to loss of Br (79.9 amu) and CO (28 amu).

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Industrial synthesis typically involves three stages:

  • Quinoline Core Formation: Friedländer condensation between 2-aminobenzaldehyde derivatives and cyclic ketones under acidic conditions.

  • Functionalization: Electrophilic bromination at position 9 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by O-methylation with methyl iodide.

  • Purification: Recrystallization from acetone/hexane mixtures yields ≥97% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
BrominationNBS, DMF, 0°C, 12 h68–72%
MethylationCH₃I, K₂CO₃, acetone, reflux85–90%

Side reactions, such as over-bromination or demethylation, necessitate careful stoichiometric control. Microwave-assisted synthesis has reduced reaction times by 40% compared to conventional heating.

Future Research Directions

Ongoing studies explore:

  • Prodrug Derivatives: Esterification of the ketone group to improve oral bioavailability

  • Nanoparticle Delivery Systems: Poly(lactic-co-glycolic acid) (PLGA) encapsulation for targeted cancer therapy

  • Computational Modeling: Molecular dynamics simulations to predict off-target effects

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